![molecular formula C27H16O6 B14703702 2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) CAS No. 18386-10-2](/img/structure/B14703702.png)
2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) is a complex organic compound belonging to the naphthopyran family Naphthopyrans are known for their unique photochromic properties, which means they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) typically involves the condensation of naphthol derivatives with aldehydes under acidic or basic conditions. One common method is the use of boron trifluoride etherate (BF3.Et2O) as a catalyst in a solvent-free environment. This method allows for the efficient production of the compound with high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Applications De Recherche Scientifique
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a DNA-PK and topoisomerase II inhibitor, which could have implications in cancer research.
Medicine: Explored for its anti-inflammatory, antibiotic, and anticancer properties.
Industry: Utilized in the production of photochromic lenses and other materials that require light-responsive behavior
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) involves its ability to undergo photo-induced ring-opening reactions. Upon exposure to light, the compound converts into its merocyanine form, which is intensely colored. This photochromic behavior is due to the structural changes in the naphthopyran ring system, allowing it to absorb different wavelengths of light .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-naphtho[2,1-b]pyran-3-one
- 3,3-diphenyl-3H-naphtho[2,1-b]pyran
- 1H-naphtho[2,1-b]pyran derivatives
Uniqueness
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) stands out due to its bis-naphthopyran structure, which provides enhanced photochromic properties and stability compared to its monomeric counterparts. This makes it particularly suitable for applications requiring long-term durability and consistent performance .
Propriétés
Numéro CAS |
18386-10-2 |
|---|---|
Formule moléculaire |
C27H16O6 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
1-hydroxy-2-[(1-hydroxy-3-oxobenzo[f]chromen-2-yl)methyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C27H16O6/c28-24-18(26(30)32-20-11-9-14-5-1-3-7-16(14)22(20)24)13-19-25(29)23-17-8-4-2-6-15(17)10-12-21(23)33-27(19)31/h1-12,28-29H,13H2 |
Clé InChI |
XOKJKHMGRNJWNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C(=O)O3)CC4=C(C5=C(C=CC6=CC=CC=C65)OC4=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


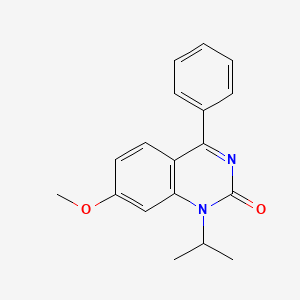

![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
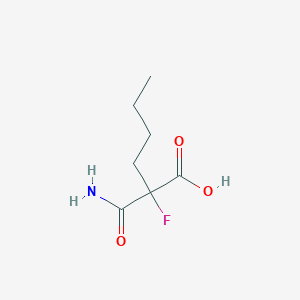
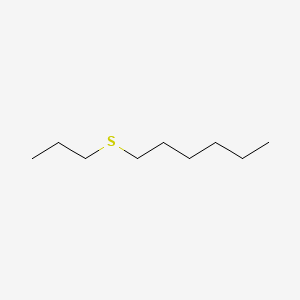
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)

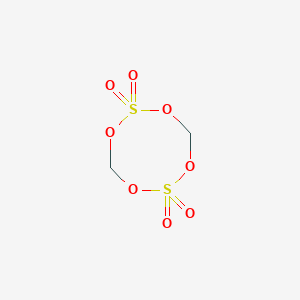

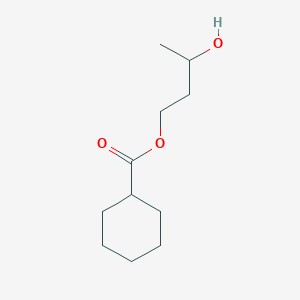

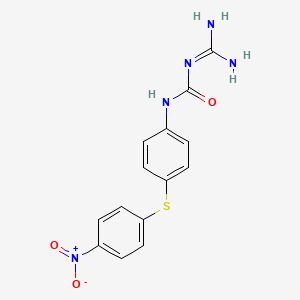

![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
